molecular formula C12H9BrO B074744 1-(6-Bromonaphthalen-2-yl)ethanone CAS No. 1590-25-6

1-(6-Bromonaphthalen-2-yl)ethanone

Cat. No. B074744
Key on ui cas rn: 1590-25-6
M. Wt: 249.1 g/mol
InChI Key: UZDOTHVVSQOCJO-UHFFFAOYSA-N
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Patent
US06942980B1

Procedure details

To a cold (10° C.) mixture of 44.0 g (0.212 mol) of 2-bromonaphthalene and 34.0 g (0.255 mol) of aluminum chloride in 400 ml of nitrobenzene was added 21.0 g (267 mmol) of acetyl chloride. The mechanically stirred reaction mixture was warmed to room temperature, and heated to 40° C. for 18 hours. After cooling to 0° C. in an ice bath, the reaction was quenched by the addition of 12M HCl (70 ml). The layers were separated and the organic phase was washed with water and dilute aqueous Na2CO3. Kugelrohr distillation, followed by recrystallization from 10% EtOAc-hexane yielded 23 g of the title compound as a tan solid. 1H NMR (CDCl3): δ 8.44 (1H, br s), 8.04-8.10 (2H, m), 7.85 (1H, d, J=8.5 Hz), 7.82 (1H, d, J=8.8 Hz), 7.64 (1H, d, J=8.8 Hz), 2.73 (3H, s).
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:16](Cl)(=[O:18])[CH3:17]>[N+](C1C=CC=CC=1)([O-])=O>[C:16]([C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Br:1])[CH:3]=2)[CH:8]=1)(=[O:18])[CH3:17] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Name
Quantity
34 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
400 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mechanically stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 12M HCl (70 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with water and dilute aqueous Na2CO3
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from 10% EtOAc-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC2=CC=C(C=C2C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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